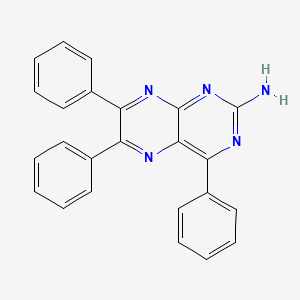
2-Pteridinamine, 4,6,7-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pteridinamine, 4,6,7-triphenyl- is a chemical compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The 4,6,7-triphenyl substitution on the pteridine core enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pteridinamine, 4,6,7-triphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pteridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pteridinamine, 4,6,7-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine amines.
Aplicaciones Científicas De Investigación
2-Pteridinamine, 4,6,7-triphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pteridinamine, 4,6,7-triphenyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Another triphenyl-substituted compound with different chemical properties.
4-Pteridinamine, 2,6,7-triphenyl-: A closely related compound with similar structural features.
Uniqueness
2-Pteridinamine, 4,6,7-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
58549-87-4 |
|---|---|
Fórmula molecular |
C24H17N5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4,6,7-triphenylpteridin-2-amine |
InChI |
InChI=1S/C24H17N5/c25-24-28-21(18-14-8-3-9-15-18)22-23(29-24)27-20(17-12-6-2-7-13-17)19(26-22)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29) |
Clave InChI |
XITLJARMPWSGCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


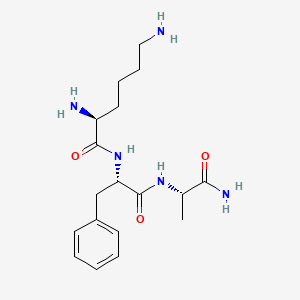

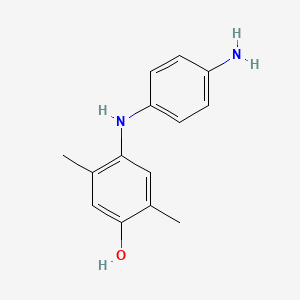
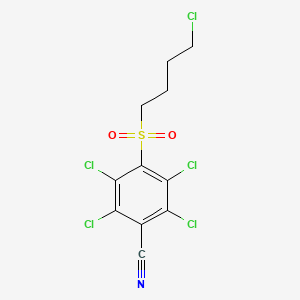
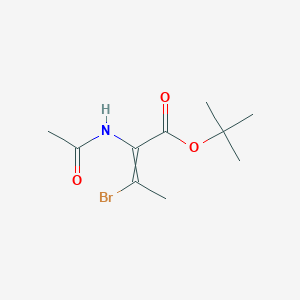
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
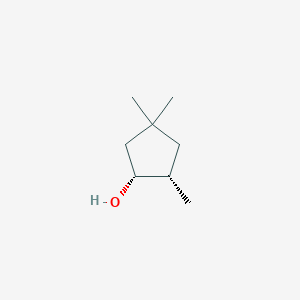
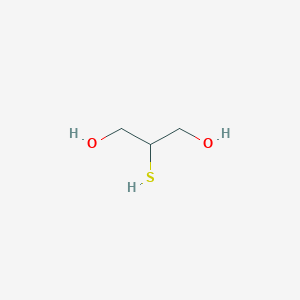
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
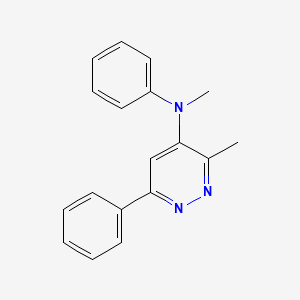
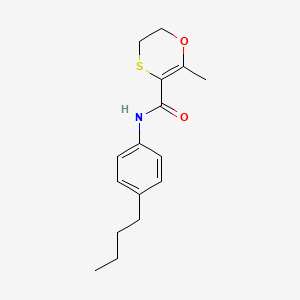
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
